

Discovery and history of 4-(Methylthio)aniline

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Compound of Interest		
Compound Name:	4-(Methylthio)aniline	
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An In-depth Technical Guide to 4-(Methylthio)aniline: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of **4-(Methylthio)aniline**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's history, physicochemical properties, synthesis methodologies, and applications, with a focus on experimental protocols and data presentation.

Discovery and History

The precise first synthesis of **4-(Methylthio)aniline** is not well-documented in the historical chemical literature under a single, seminal publication. Its development is intertwined with the broader exploration of aniline and thioether chemistry in the 20th century. Early methods for the preparation of aniline thioethers were often multi-step processes with modest yields. Patents from the mid-20th century, such as the 1968 patent for the "Preparation of aniline thioethers," describe improved, more direct methods, suggesting that the synthesis of such compounds was an area of active development for creating novel chemical intermediates. These intermediates were recognized for their potential use in producing a range of biologically active molecules. The evolution of synthetic routes to **4-(Methylthio)aniline** reflects the broader advancements in organic synthesis, moving towards more efficient and scalable processes.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-(Methylthio)aniline**, providing a ready reference for laboratory use.



Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C7H9NS	PubChem[1]
Molecular Weight	139.22 g/mol	PubChem[1]
Appearance	Clear colorless or yellow to brown liquid	Thermo Fisher Scientific[2], TCI[1]
Melting Point	Not specified (liquid at room temp.)	
Boiling Point	272-273 °C	Sigma-Aldrich[3]
Density	1.119 g/mL at 25 °C	Sigma-Aldrich[3]
Refractive Index (n20/D)	1.639	Sigma-Aldrich[3]
Flash Point	110 °C (closed cup)	Sigma-Aldrich[3]
рКа	Data available in IUPAC Digitized pKa Dataset	PubChem[4]
Solubility	Soluble in organic solvents	

Table 2: Spectroscopic Data

Spectrum Type	Key Features/Notes	Source
¹H NMR	Spectra available in databases	PubChem[4]
¹³ C NMR	Spectra available in databases	PubChem[4]
Mass Spectrometry (GC-MS)	Major peaks at m/z 124, 139	PubChem[4]
Infrared (IR)	Spectrum available for neat substance	PubChem[4]

Experimental Protocols for Synthesis

Several methods for the synthesis of **4-(Methylthio)aniline** have been reported. Below are detailed protocols for two common approaches.



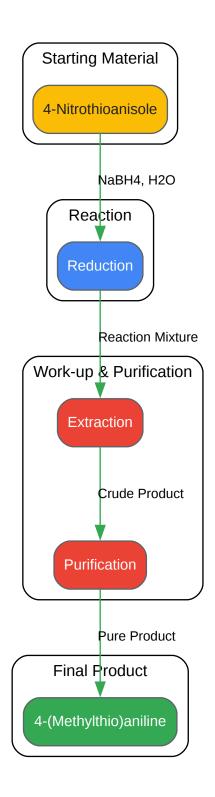
Synthesis from 4-Nitrothioanisole

A prevalent method for synthesizing **4-(Methylthio)aniline** is the reduction of 4-nitrothioanisole.

Experimental Protocol:

- Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend 1-methylthio-4-nitro-benzene in water at 20°C.
- Reduction: While stirring, add a solution of sodium tetrahydroborate (NaBH₄) in water to the suspension. The reduction process is typically monitored by UV-Visible spectrophotometry by observing the change in absorbance at 400 nm.
- Work-up: Upon completion of the reaction, the catalyst (if any) is removed by centrifugation.
- Extraction and Purification: The product is extracted from the aqueous phase using an
 organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are
 then concentrated using a rotary evaporator. The final product can be further purified by
 column chromatography if necessary.





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Synthesis of 4-(Methylthio)aniline via Reduction

Synthesis from a Thiocyanated Aniline Derivative





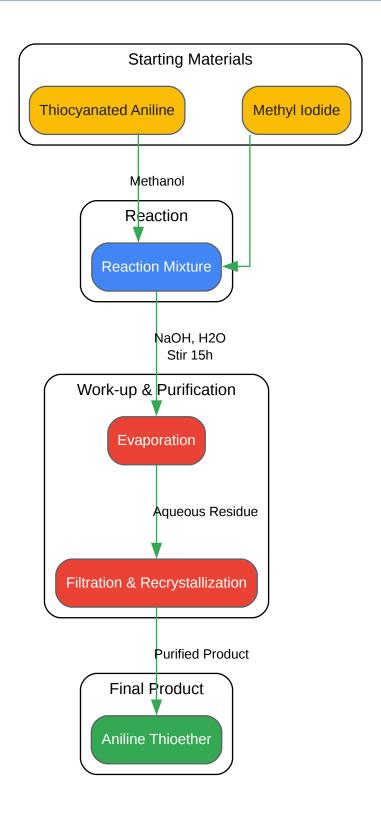


A patented method describes the preparation of aniline thioethers from thiocyanated anilines. This example details the synthesis of a derivative, 2,5-dichloro-**4-(methylthio)aniline**, from which the general principle for the parent compound can be understood.

Experimental Protocol:

- Reaction Slurry: Prepare a slurry of 2,5-dichloro-4-(thiocyanato)aniline (0.1 mole) and methyl iodide (0.1 mole) in 100 ml of methanol.
- Base Addition: Slowly add a solution of sodium hydroxide (0.2 mole) in 40 ml of water to the slurry.
- Reaction: Allow the reaction mixture to stir at room temperature for fifteen hours.
- Solvent Removal: Remove the methanol by evaporation.
- Work-up and Purification: Take up the residue in water. The solid that separates is collected
 by filtration and recrystallized from a suitable solvent like methylcyclohexane to yield the final
 product.





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